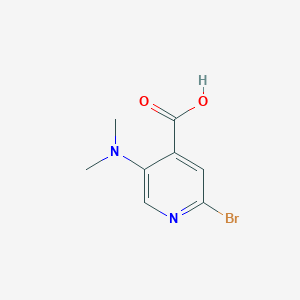

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . It is a powder in physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “5-Bromo-2-methoxypyridine” and “2-Amino-5-bromopyridine” are used as building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that could potentially be used in the synthesis of such compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 245.08 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Catalytic Applications

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid is utilized in various catalytic processes. One significant application is in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine. This process, conducted under carbon monoxide pressure, results in the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014). Additionally, 4-(Dimethylamino)pyridine functions effectively as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids (Meng, Liu, Liu, & Wang, 2015).

Synthesis Applications

In the synthesis of esters and lactones, this compound plays a crucial role. It is used in the direct esterification of carboxylic acids in the presence of di-2-pyridyl carbonate and alcohols, catalyzed by 4-dimethylamino pyridine (Sunggak, Jae, & Young, 1984). Moreover, the compound is involved in the bromination process to produce derivatives like 2-bromo-5-dimethylaminopyridine (Fox, Hepworth, & Hallas, 1973).

Cooperative Catalysis

In cooperative catalysis, this chemical finds application in the dehydrative condensation reaction between carboxylic acids and amines. When used with arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), it significantly enhances the reaction’s effectiveness compared to their individual use (Ishihara & Lu, 2016).

Chemical Synthesis and Biological Evaluation

This compound is also crucial in the synthesis and biological evaluation of compounds targeting specific medical conditions. For instance, its derivatives were evaluated as potential diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease (Ono et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-(dimethylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJMKSDPBMNMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2478159.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)

![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)